2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide - 2034580-89-5

2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Catalog Number: EVT-2828344
CAS Number: 2034580-89-5
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, also known as K-604, is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits significant selectivity for ACAT-1 over ACAT-2 and has shown promising results in preclinical studies as a potential therapeutic agent for diseases involving ACAT-1 overexpression. []

Relevance: Although not directly analogous in structure, K-604 shares several key features with 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide. Both compounds possess a central pyridin-3-yl acetamide moiety. Additionally, both compounds incorporate a heterocyclic "tail" group, with K-604 featuring a benzimidazole unit and the target compound containing a furan-substituted pyridine. The presence of these similar structural elements suggests potential overlap in their biological targets or modes of action. []

2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

Compound Description: 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide, abbreviated as CLINME, is a radioligand designed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). It has been successfully radiolabeled with carbon-11 for this purpose. []

Relevance: CLINME, similar to 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, features a substituted imidazo[1,2-a]pyridin-3-yl acetamide core structure. This shared structural motif places both compounds within the same broad chemical class, suggesting potential similarities in their binding properties or pharmacological profiles. []

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine is an impurity identified in the synthesis of the antibacterial drug sulfamethizole. It is formed through the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. []

Relevance: This compound, like 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, contains a sulfamoyl group connected to a phenyl ring. Additionally, both compounds feature a heterocyclic ring system attached to the sulfamoyl moiety. The presence of these common structural features suggests potential similarities in their chemical properties and reactivity. []

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist that acts on both orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It has shown efficacy in inducing and maintaining sleep in clinical investigations. [, ]

Relevance: While Almorexant does not share a direct structural similarity with 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, its interaction with orexin receptors is relevant. Orexin receptors play a crucial role in regulating arousal and sleep-wake cycles, a system potentially impacted by compounds with similar structures to the target compound. Further investigation into the potential interaction of 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide with orexin receptors could provide valuable insights into its biological activity and potential therapeutic applications. [, ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist. Its binding profile and pharmacological effects have been compared with dual OX antagonists like almorexant and selective OX1 antagonists to understand the role of different orexin receptor subtypes in regulating various physiological processes. [, ]

Relevance: EMPA, like 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, features a pyridin-3-ylmethyl-acetamide group. This structural similarity, despite differences in other parts of the molecules, suggests a potential for interaction with similar biological targets, including orexin receptors. Understanding EMPA's selective interaction with OX2 can provide insights into the potential selectivity profile of the target compound and its possible effects on the orexin system. [, ]

(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)-propanamide (2b)

Compound Description: This compound is a novel aryloxyphenoxypropionamide herbicide with high efficacy and broad-spectrum activity. It demonstrates potent activity against various grass species, including crabgrass, barnyard grass, and green foxtail. Notably, compound 2b is safe for rice crops and exhibits superior efficacy against Leptochloa compared to commercial cyhalofop-butyl. []

Relevance: While not directly analogous in structure, compound 2b shares a key feature with 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide: the presence of a substituted pyridin-3-ylmethyl group. Although their overall structures differ, this common element suggests potential similarities in their binding affinities to specific targets, particularly those involving interactions with this specific group. []

(2R,3S,4R)-tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol (15)

Compound Description: This compound is a potent and highly selective adenosine A3 receptor (A3-AdoR) agonist. It exhibits high affinity and selectivity for A3-AdoR compared to A1 and A2A adenosine receptor subtypes. []

Relevance: Although not directly analogous in structure, compound 15, like 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, incorporates a pyridyl group as a key structural element. This shared moiety, although positioned differently within the molecules, suggests potential similarities in their interactions with certain biological targets, particularly those involving the pyridine ring. []

2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide (3e)

Compound Description: This compound belongs to a series of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives designed and synthesized for anticancer activity. Compound 3e exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. []

Relevance: Both compound 3e and 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide share a substituted phenoxy acetamide core structure. This structural similarity, despite differences in other parts of the molecules, suggests a potential for similar biological activities and warrants further investigation into the anticancer properties of the target compound. []

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6)

Compound Description: 4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide is a novel non-acidic inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) identified through virtual screening. This compound exhibits an IC50 value of 1.2 μM against mPGES-1. []

Relevance: Compound 6 and 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide share a key structural element: a sulfamoyl group. Although the surrounding structures differ, the presence of this shared moiety suggests potential similarities in their interactions with certain biological targets, particularly those involving binding sites accommodating a sulfamoyl group. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide represents another novel non-acidic mPGES-1 inhibitor discovered via virtual screening. It demonstrates an IC50 value of 1.3 μM against mPGES-1 and serves as a promising lead for developing more potent mPGES-1 inhibitors with potential anti-inflammatory and anticancer activities. []

Relevance: Similar to 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, compound 8 incorporates a sulfamoyl group linked to a phenyl ring. This common structural feature suggests potential similarities in their binding interactions with targets recognizing this specific moiety, even though their overall structures differ. []

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem)

Compound Description: N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, commonly known as Zolpidem, is a widely used sedative-hypnotic medication. []

Properties

CAS Number

2034580-89-5

Product Name

2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

IUPAC Name

2-[4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide

Molecular Formula

C18H17N3O5S

Molecular Weight

387.41

InChI

InChI=1S/C18H17N3O5S/c19-18(22)12-26-14-4-6-15(7-5-14)27(23,24)21-11-13-3-8-16(20-10-13)17-2-1-9-25-17/h1-10,21H,11-12H2,(H2,19,22)

InChI Key

CUTZHOUFLVFGCN-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.